molecular formula C11H12FNOS B11808003 N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine CAS No. 1245771-47-4

N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine

Katalognummer: B11808003
CAS-Nummer: 1245771-47-4
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: OWNWJEZAKAEYME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine” is an organic compound that features both a thiophene and a furan ring in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine” typically involves the following steps:

    Formation of the 5-Fluorothiophene Ring: This can be achieved through the fluorination of thiophene using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Methyl Group: The 5-fluorothiophene can be reacted with formaldehyde and a suitable amine to introduce the methyl group.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Coupling of the Two Rings: The final step involves coupling the 5-fluorothiophene and furan rings through an amine linkage, which can be achieved using reductive amination techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

“N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action for “N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine” would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene or 2-bromothiophene.

    Furan Derivatives: Compounds like furfurylamine or 2-furoic acid.

Uniqueness

“N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine” is unique due to the presence of both a fluorinated thiophene ring and a furan ring, which can impart distinct chemical and physical properties

Eigenschaften

1245771-47-4

Molekularformel

C11H12FNOS

Molekulargewicht

225.28 g/mol

IUPAC-Name

N-[(5-fluorothiophen-2-yl)methyl]-2-(furan-2-yl)ethanamine

InChI

InChI=1S/C11H12FNOS/c12-11-4-3-10(15-11)8-13-6-5-9-2-1-7-14-9/h1-4,7,13H,5-6,8H2

InChI-Schlüssel

OWNWJEZAKAEYME-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CCNCC2=CC=C(S2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.